3',5'-Difluoroacetophenone oxime
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Overview
Description
3’,5’-Difluoroacetophenone oxime: is a chemical compound with the molecular formula C8H7F2NO It is an oxime derivative of 3’,5’-difluoroacetophenone, characterized by the presence of two fluorine atoms on the phenyl ring and an oxime functional group attached to the carbonyl carbon
Mechanism of Action
Mode of Action
The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .
Result of Action
The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoroacetophenone oxime typically involves the reaction of 3’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3’,5’-Difluoroacetophenone+Hydroxylamine Hydrochloride→3’,5’-Difluoroacetophenone Oxime+HCl
Industrial Production Methods: While specific industrial production methods for 3’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3’,5’-difluoronitrosobenzene.
Reduction: Formation of 3’,5’-difluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’,5’-Difluoroacetophenone oxime is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, 3’,5’-Difluoroacetophenone oxime is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making 3’,5’-Difluoroacetophenone oxime a candidate for drug development.
Industry: In the industrial sector, 3’,5’-Difluoroacetophenone oxime is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Comparison with Similar Compounds
- 3’,4’-Difluoroacetophenone
- 4’-Fluoroacetophenone
- 2,5-Difluoroacetophenone
Comparison: 3’,5’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms on the meta positions of the phenyl ring and the oxime functional group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The specific positioning of the fluorine atoms can influence the compound’s electronic distribution and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
149773-89-7 |
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Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5- |
InChI Key |
OLANPVRYDYBVJT-WZUFQYTHSA-N |
SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC(=C1)F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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